molecular formula C5H8Br2N2S B11764283 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide

Cat. No.: B11764283
M. Wt: 288.01 g/mol
InChI Key: KXCLRFYFZJUTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8Br2N2S

Molecular Weight

288.01 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide

InChI

InChI=1S/C5H6N2S.2BrH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2;2*1H

InChI Key

KXCLRFYFZJUTAW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)SC=N2.Br.Br

Origin of Product

United States

Preparation Methods

Thioamide and α-Bromo Ketone Condensation

A pivotal method for constructing the thiazole ring involves the condensation of α-bromo ketones with thioamides. This approach, adapted from classical thiazole synthesis, proceeds via a hydroxythiazoline intermediate. For example, methylthiourea reacts with α-bromo ketones in 1,2-dimethoxyethane (DME) at reflux to yield a hydroxythiazoline derivative. Subsequent elimination of the hydroxyl group is achieved using methanesulfonyl chloride (MsCl) and triethylamine (Et3_3N), forming the pyrrolo[3,4-d]thiazole core in 91% yield.

Key Reaction Conditions:

StepReagents/ConditionsYield
CyclizationMethylthiourea, DME, reflux68%
EliminationMsCl, Et3_3N, room temperature91%

Amino Group Protection and Deprotection

To prevent undesired side reactions during cyclization, the amino group of intermediates is often protected. Di-tert-butyl dicarbonate (DiBOC) is employed for this purpose, enabling efficient protection under mild conditions. Deprotection is later performed using 48% hydrobromic acid (HBr) in the presence of phenol, which concurrently introduces the hydrobromide counterion.

Salt Formation with Hydrobromic Acid

The final step involves converting the free base (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole) into its dihydrobromide salt. Treatment of the base with excess HBr in ethanol at 0–5°C results in precipitation of the salt. The stoichiometric ratio of HBr to base (2:1) ensures complete protonation of both nitrogen atoms in the heterocyclic ring.

Salt Formation Parameters:

ParameterValue
SolventEthanol
Temperature0–5°C
HBr:Base Ratio2:1
Yield85–90%

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DME enhance cyclization rates but complicate purification. Catalysts such as palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2) improve regioselectivity in analogous pyrrolo-thiazole syntheses, though their use in this specific system remains under investigation.

Temperature and Time Dependence

Elevated temperatures (80–100°C) reduce reaction time but increase byproduct formation. Optimal conditions for cyclization involve refluxing DME (83°C) for 12–24 hours, balancing yield and purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves reproducibility and scalability. Microreactors with residence times of 10–15 minutes achieve 95% conversion in preliminary trials, though downstream crystallization steps require optimization.

Purification Techniques

Industrial purification avoids column chromatography in favor of membrane filtration (3 kDa MWCO) or crystallization-driven methods. Hexane washes effectively remove hydrophobic impurities, yielding >99% purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H NMR^1\text{H NMR} (DMSO-d6d_6)δ 3.45 (m, 2H, CH2_2), δ 4.20 (s, 1H, NH), δ 7.15 (s, 1H, thiazole-H)
FT-IR3150 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N stretch)
Mass Spectrometrym/zm/z 126.18 [M+^+] (base peak)

X-ray Crystallography

Single-crystal analysis confirms a monoclinic lattice (space group P21/cP2_1/c) with lattice parameters a=15.0037A˚a = 15.0037 \, \text{Å}, b=10.2341A˚b = 10.2341 \, \text{Å}, and β=117.238\beta = 117.238^\circ.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Thioamide CondensationHigh regioselectivity, scalableRequires toxic MsCl
Alternative CyclizationAvoids sulfonating agentsLower yields (≤70%)

Challenges and Troubleshooting

Byproduct Management

Side products like sulfoxides arise during oxidation steps. Quenching with sodium bicarbonate (NaHCO3\text{NaHCO}_3) minimizes acid-catalyzed degradation.

Moisture Sensitivity

The free base is hygroscopic, necessitating anhydrous conditions during salt formation. Storage under nitrogen at 4°C prevents hydrolysis .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, altering its electronic properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole exhibit promising antimicrobial properties. A study demonstrated that various synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Activity Type
Compound A8Antibacterial
Compound B16Antifungal

These results suggest the compound's potential as a lead structure for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have shown that certain derivatives of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole have antitumor effects against various cancer cell lines. For example, compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay, revealing:

CompoundIC50 (μM)Cell Line
Compound C10MCF7
Compound D15MCF7

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antioxidant Properties

Some studies have reported that derivatives possess antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH and ABTS assays.

CompoundDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
Compound E2530
Compound F2028

These findings indicate a potential application in health supplements or therapeutic agents aimed at combating oxidative damage .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrrolo[3,4-d]thiazole derivatives were synthesized and tested for antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the thiazole ring significantly enhanced antibacterial potency .

Case Study 2: Cancer Treatment Potential

Another investigation focused on the anticancer potential of these compounds in vivo using mouse models bearing human cancer xenografts. The study concluded that treatment with selected derivatives led to a marked reduction in tumor size compared to controls .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The pathways involved often include the modulation of signal transduction processes and the inhibition of enzymatic activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 365996-65-2 .
  • Molecular Formula : C₅H₇BrN₂S .
  • Molecular Weight : 207.09 g/mol .
  • Purity : Typically 95% (commercial grade) .

Structural Features: The compound consists of a bicyclic pyrrolo-thiazole core with two hydrobromic acid (HBr) molecules as counterions.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Salt Form Purity Key Structural Differences
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide 365996-65-2 C₅H₇BrN₂S 207.09 Dihydrobromide 95% Two HBr counterions
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride 1434128-58-1 C₅H₇ClN₂S 162.65 Hydrochloride 96% HCl counterion; lower molecular weight
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride 623931-31-7 C₇H₉ClN₂OS 204.68 Hydrochloride 95% Pyran ring instead of pyrrolidine
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole N/A C₆H₇NO 123.13 Free base 98% Oxazole replaces thiazole; methyl substituent
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole 1283109-23-8 C₁₆H₁₇N₂O₂S 301.39 Free base N/A 2,4-Dimethoxybenzyl substitution

Functional and Pharmacological Differences

Commercial Availability and Pricing

Table 2: Supplier and Pricing Data

Compound Name Supplier Purity Price (per gram) Availability
This compound Combi-Blocks 95% Discontinued Limited stock
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride Combi-Blocks 96% Available In stock
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole Lab Network 98% $1,880 Available

Biological Activity

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide (CAS No. 727990-93-4) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C5_5H8_8Br2_2N2_2S
  • Molecular Weight : 288.00342 g/mol
  • Purity : Typically ≥ 98% in commercial preparations .

Pharmacological Activities

Research indicates that compounds with a thiazole moiety, such as this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties. Studies suggest that compounds within this class can inhibit bacterial growth by producing stable DPPH fragments and delocalizing free radicals .
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to thiazoles have demonstrated potent activity against Bcl-2 Jurkat cells and A-431 cells, with IC50_{50} values indicating significant antiproliferative effects .
  • Anti-inflammatory and Antidiabetic Effects : Thiazole-based compounds have been reported to possess anti-inflammatory properties and exhibit inhibitory activity against α-glucosidase and urease enzymes, which are crucial in managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The SAR analysis indicates that:

  • The presence of electron-withdrawing groups (e.g., -CF3_3, -NO2_2) enhances the inhibitory potential against target enzymes.
  • Specific substitution patterns at the N-1, C-3, and C-5 positions significantly affect the compound's pharmacological properties .

Case Study 1: Anticancer Activity

A study focused on a series of thiazole derivatives highlighted the anticancer potential of this compound. The compound exhibited notable cytotoxicity against several cancer cell lines with IC50_{50} values lower than those of standard chemotherapy agents like doxorubicin. The mechanism of action was attributed to its ability to induce apoptosis through interaction with the Bcl-2 protein family .

Case Study 2: Antidiabetic Properties

Another investigation assessed the α-glucosidase inhibitory activity of thiazole derivatives. The study found that this compound showed significant inhibition compared to standard antidiabetic drugs. This suggests its potential utility in managing postprandial blood glucose levels in diabetic patients .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxicity against cancer cell lines
Anti-inflammatoryReduced inflammation markers in vitro
AntidiabeticSignificant α-glucosidase inhibition

Q & A

Q. How can researchers optimize the synthetic yield of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide?

Utilize Design of Experiments (DoE) to systematically test variables such as solvent selection (e.g., DMSO for solubility), reflux duration (e.g., 18 hours as in ), and crystallization conditions. Statistical analysis of factors like temperature and stoichiometry can identify yield-limiting steps, reducing trial-and-error approaches .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Combine 1H-NMR (400 MHz in DMSO-d6), FT-IR (to identify thiazole ring vibrations), and mass spectrometry (for molecular ion validation at m/z 611 as seen in analogous compounds). Cross-validate spectra with computational predictions to resolve ambiguities .

Q. What purification methods improve crystallinity and batch-to-batch consistency?

Implement gradient recrystallization using water-ethanol mixtures (65% yield achieved in ). For complex impurities, consider centrifugal partitioning chromatography guided by real-time HPLC monitoring to isolate stereoisomers.

Advanced Research Questions

Q. How can computational chemistry accelerate reaction mechanism elucidation for this synthesis?

Apply quantum chemical reaction path searches (e.g., via GRRM or QChem) to model intermediates, validated by in-situ FT-IR or Raman spectroscopy. ICReDD’s integrated computational-experimental framework minimizes hypothesis-testing cycles .

Q. How should researchers resolve contradictions between theoretical predictions and experimental kinetic data?

Employ sensitivity analysis using DoE to isolate conflicting variables (e.g., solvent effects, catalyst decay). Cross-reference with analogous systems (e.g., pyrrolo-thiazole derivatives in ) and refine computational models via Bayesian optimization .

Q. What reactor configurations enhance scalability for gas-liquid reactions involving this compound?

Optimize mass transfer using microreactors or spinning disk reactors, informed by CFD simulations (classified under RDF2050112 in ). Monitor pressure and temperature gradients to maintain reaction selectivity at scale .

Q. How to design SAR studies for derivatives targeting specific bioactivity?

Synthesize analogs with systematic substitutions (e.g., halogenation at the pyrrole ring). Use high-throughput screening paired with molecular dynamics simulations (as per ICReDD’s feedback loop) to prioritize candidates with predicted target affinity .

Q. What methodologies evaluate atmospheric degradation pathways of this compound?

Conduct smog chamber experiments under controlled NOx and UV conditions, measuring oxidation products via GC-MS. Align protocols with DOE’s Atmospheric Chemistry Program frameworks for energy-related pollutants .

Methodological Notes

  • Experimental Design : Leverage DoE to minimize redundant trials and isolate critical variables (e.g., solvent polarity, catalyst loading) .
  • Data Validation : Cross-check computational models (e.g., reaction path simulations ) with empirical data (e.g., NMR/IR ) to resolve discrepancies.
  • Advanced Characterization : For ambiguous proton environments, employ 2D-NMR (e.g., COSY, HSQC) or dynamic NMR studies to clarify conformational dynamics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.